molecular formula C6H5ClIN B1463605 2-Chloro-5-iodo-4-methylpyridine CAS No. 550347-54-1

2-Chloro-5-iodo-4-methylpyridine

Cat. No.: B1463605
CAS No.: 550347-54-1
M. Wt: 253.47 g/mol
InChI Key: GGKYISVMVRLEDY-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methylpyridine is a chemical compound with the empirical formula C6H5ClIN . It is a solid substance and has a molecular weight of 253.47 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cnc(Cl)cc1I . This indicates that the compound contains a methyl group (CH3, represented by ‘C’) attached to a pyridine ring, with chlorine (Cl) and iodine (I) substituents .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 253.47 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Intermediates in Medicines and Pesticides

2-Chloro-5-iodo-4-methylpyridine, similar to its related compound 2-Chloro-5-trichloromethylpyridine, is noted as an important intermediate in the synthesis of various medicines and pesticides. Methods like extraction, distillation, and column chromatography are used to purify these compounds, achieving high purity levels necessary for pharmaceutical and agricultural applications Su Li, 2005.

Molecular Structure and Electronic Properties

In studies involving compounds like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine, investigations focus on their optimized molecular structures, vibrational wavenumbers, and electronic properties. These studies involve density functional theory calculations and can reveal insights about the stability, charge delocalization, and reactive sites of these molecules, which are crucial for developing new chemical entities G. Velraj, S. Soundharam, C. Sridevi, 2015.

Halogen Exchange in Heterocycles

Research on halogen/halogen exchange in pyridines, including derivatives like 2-chloro-6-methylpyridine, highlights the conversion of chloro to bromo and iodo compounds. This type of chemical transformation is significant in the synthesis of various organic compounds, where changing the halogen atom can lead to different chemical and physical properties M. Schlosser, F. Cottet, 2002.

Synthesis Methods and Chemical Analysis

Various studies detail the synthesis of compounds related to this compound, focusing on different raw materials and synthesis pathways. These include reactions like Knoevenagel condensation, cyclization, and chlorination. The synthesized compounds are often characterized using techniques like IR and NMR spectroscopy, which are essential in confirming the structure and purity of these compounds L. Fan, 2008.

Vibrational and Conformational Analysis

Vibrational and conformational studies of compounds like 2-chloro-4-methyl-3-nitropyridine reveal information about their molecular structure, thermodynamic properties, and electronic interactions. Such research is crucial for understanding how these molecules behave in different conditions and can inform their potential applications in various fields V. Arjunan, I. Saravanan, M. Marchewka, S. Mohan, 2012.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under GHS07, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-chloro-5-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKYISVMVRLEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679732
Record name 2-Chloro-5-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550347-54-1
Record name 2-Chloro-5-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodo-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of concentrated hydrochloride acid (233 mL) at 0° C. was added 5-iodo-4-methyl-pyridin-2-ylamine (25 g, 107 mmol, 1 eq) followed by addition of pre-dissolved sodium nitrite (29.5 g, 427 mmol, 4 eq) in water (100 mL) in drop wise manner over period of 30 minutes. Resulting reaction mixture was stirred at room temperature for 16 hours. After complete consumption of starting material, reaction mixture was cooled to 0° C. and pH was adjusted to 12 by saturated aqueous sodium hydroxide solution, extracted with DCM (3×200 mL). Combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to get brown oil (23 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 4% ethyl acetate in hexane to get title compound as brown oil (8 g, 30%). 1H NMR (400 MHz, CDCl3) δ: 2.38 (s, 3H), 7.21 (s, 1H), 8.59 (s, 1H). LC-MS (m/z): 253.7 (M+H).
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

To a stirred solution of crude 4-bromomethyl-2-chloro-5-iodo-pyridine (23 g, 69.3 mmol, 1 eq) in 1,4-dioxane (230 mL) was added suspension of CaCO3 (36.05 g, 360 mmol, 5.2 eq) in water (230 mL) at room temperature. Resulting reaction mixture was refluxed for 10 hours. After complete consumption of starting material, reaction mixture was cooled to room temperature and filtered through celite bed over Buchner funnel. Celite bed was washed with EtOAc (2×100 mL). Combined filtrate was washed with water (100 mL) and aqueous sodium bicarbonate (50 mL), dried over sodium sulfate and concentrated under reduced pressure to afford brown solid (22 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 30% EtOAc in hexane to get title compound as faint yellow solid (1.4 g, impure) and also 11.5 g of 2-chloro-5-iodo-4-methyl-pyridine was recovered. Impure was used as such for next reaction. 1H NMR (400 MHz, CDCl3) δ: 2.1 (t, J=5.64 Hz, 1H), 4.62 (d, J=6.24 Hz, 2H), 7.54 (s, 1H), 8.58 (s, 1H). LC-MS (m/z): 267.7 (M−H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
36.05 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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